molecular formula C10H11FO3 B14020213 4-Ethoxy-3-fluoro-2-methylbenzoic acid

4-Ethoxy-3-fluoro-2-methylbenzoic acid

Cat. No.: B14020213
M. Wt: 198.19 g/mol
InChI Key: TVNBMVFZLHLZFI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with ethoxy, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-ethoxy-3-fluoro-2-methylbenzoyl chloride, with a nucleophile like water or hydroxide ion under controlled conditions. Another method involves the direct fluorination of 4-ethoxy-2-methylbenzoic acid using a fluorinating agent such as Selectfluor.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy, fluoro, and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-ethoxy-3-fluoro-2-methylbenzyl alcohol or aldehyde.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxy-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the ethoxy group.

    4-Fluoro-2-methylbenzoic acid: Similar structure but lacks the ethoxy group.

    4-Ethoxy-2-methylbenzoic acid: Similar structure but lacks the fluoro group.

Uniqueness: 4-Ethoxy-3-fluoro-2-methylbenzoic acid is unique due to the presence of both ethoxy and fluoro substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

4-ethoxy-3-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

TVNBMVFZLHLZFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)C)F

Origin of Product

United States

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